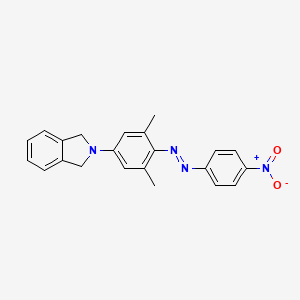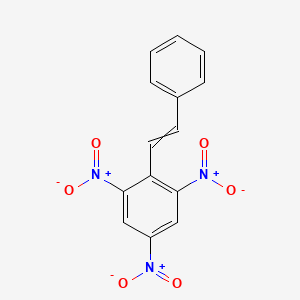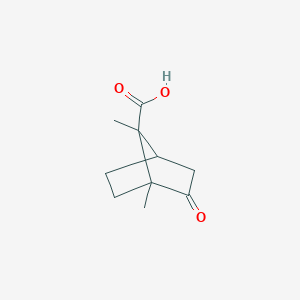
(2,2,3,4,4-d5)-Zymosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,3,4,4-d5)-Zymosterol is a deuterated form of zymosterol, a key intermediate in the biosynthesis of cholesterol. The deuterium atoms replace hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in the field of biochemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,4,4-d5)-Zymosterol typically involves the incorporation of deuterium atoms into the zymosterol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Precursors: Using deuterated precursors in the synthesis of zymosterol can lead to the formation of this compound. This method ensures the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Isotope Exchange Reactions: Conducting isotope exchange reactions under controlled conditions to achieve the desired deuteration.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,3,4,4-d5)-Zymosterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated derivatives of cholesterol.
Reduction: Reduction reactions can convert this compound into other deuterated sterols.
Substitution: Deuterium atoms in the molecule can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) for catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions include various deuterated sterols and cholesterol derivatives, which are useful in biochemical and pharmacological studies.
Aplicaciones Científicas De Investigación
(2,2,3,4,4-d5)-Zymosterol has several scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies to understand cholesterol biosynthesis and metabolism.
Pharmacology: Helps in studying the pharmacokinetics and pharmacodynamics of cholesterol-lowering drugs.
Medicine: Used in research to develop new treatments for cholesterol-related disorders.
Industry: Employed in the production of deuterated compounds for various industrial applications, including pharmaceuticals and diagnostics.
Mecanismo De Acción
The mechanism of action of (2,2,3,4,4-d5)-Zymosterol involves its role as an intermediate in the biosynthesis of cholesterol. It interacts with various enzymes and molecular targets in the cholesterol biosynthesis pathway, facilitating the conversion of lanosterol to cholesterol. The deuterium atoms in the molecule help in tracing and studying these biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cholic Acid-2,2,3,4,4-d5: Another deuterated sterol used in metabolic studies.
Lithocholic Acid-2,2,3,4,4-d5 3-O-Glucuronide: A deuterated bile acid derivative used in research.
Uniqueness
(2,2,3,4,4-d5)-Zymosterol is unique due to its specific deuteration pattern, which makes it particularly useful in studying cholesterol biosynthesis and metabolism. Its stability and incorporation into biological systems without altering the natural processes make it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C27H44O |
|---|---|
Peso molecular |
389.7 g/mol |
Nombre IUPAC |
(3S,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,5,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20?,21+,23-,24+,26+,27-/m1/s1/i13D2,17D2,21D |
Clave InChI |
CGSJXLIKVBJVRY-VDWRJBAWSA-N |
SMILES isomérico |
[2H][C@@]1(C(C[C@]2(C(C1([2H])[2H])CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)([2H])[2H])O |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)
![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)






![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)
